(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride
Description
Properties
IUPAC Name |
1-hexyl-2-[(E)-2-phenylethenyl]benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.ClH/c1-2-3-4-10-17-23-20-14-9-8-13-19(20)22-21(23)16-15-18-11-6-5-7-12-18;/h5-9,11-16H,2-4,10,17H2,1H3;1H/b16-15+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVFMZNPYKUFNQ-GEEYTBSJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with a substituted aniline to form a Schiff base, followed by cyclization with a suitable reagent to form the imidazole ring. The final step involves the introduction of the hexyl and styryl groups through alkylation and styrylation reactions, respectively. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the imidazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzo[d]imidazole scaffold is highly versatile, with substituents dictating pharmacological and physicochemical properties. Key analogs and their structural differences are summarized below:
Table 1: Structural Comparison of Benzo[d]imidazole Derivatives
Key Observations :
- Hexyl vs.
- Styryl vs. Aromatic Substituents : The styryl group’s conjugated system may offer stronger binding via π-π interactions than the benzylidene or thiazolyl groups in 6f or 5e, respectively .
- Hydrochloride Salt : Unlike neutral analogs (e.g., 5a, 5e), the hydrochloride salt improves water solubility, critical for drug delivery .
Antifungal Activity :
- Compounds 5a and 5b () exhibit potent activity against azole-resistant fungal strains, attributed to their benzyl and methyl substituents. The target compound’s hexyl and styryl groups may further enhance potency by optimizing hydrophobic interactions and binding affinity .
- Mechanistic Insight : Benzo[d]imidazoles often target fungal cytochrome P450 enzymes (e.g., CYP51). The styryl group’s planar structure may improve binding to enzyme active sites compared to bulky substituents like benzylidene .
Enzyme Inhibition :
- Compound 5e () inhibits Mycobacterium tuberculosis inosine monophosphate dehydrogenase (MtIMPDH) with moderate potency (IC₅₀ = 0.06 µM). The hexyl chain in the target compound could enhance hydrophobic interactions with enzyme pockets, while the styryl group might mimic the adenine ring of the substrate IMP, improving competitive inhibition .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- Melting Points : Higher melting points in 6f and 6g (271–290°C) suggest crystalline stability due to hydrogen bonding from the hydrazide group, absent in the target compound .
- Solubility : The hydrochloride salt in the target compound likely surpasses neutral analogs (e.g., 5a) in aqueous solubility, aligning with trends seen in other imidazole hydrochlorides .
Research Findings and Implications
- Antifungal Potency : The hexyl-styryl combination may outperform shorter-chain analogs (e.g., 5a) by balancing lipophilicity and binding affinity, critical for penetrating fungal cell walls .
- Enzyme Inhibition : Structural flexibility from the styryl group could allow adaptation to both open (E·IMP) and closed (E-XMP*) enzyme states, as seen in CpIMPDH inhibitors .
- Resistance Mitigation : The styryl group’s unique structure may reduce susceptibility to azole-resistance mechanisms, similar to 5a and 5b’s efficacy against resistant strains .
Biological Activity
(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride is a compound belonging to the benzo[d]imidazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzo[d]imidazole core with a hexyl and styryl substituent, contributing to its lipophilicity and potential for biological interaction.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzo[d]imidazole derivatives. For instance, compounds in this class have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed for selected benzo[d]imidazole derivatives:
| Compound | Target Organism | MIC (mg/L) |
|---|---|---|
| (E)-1-hexyl-2-styryl-1H-benzo[d]imidazole | Staphylococcus aureus | 15.6 |
| Escherichia coli | >1000 | |
| Bacillus cereus | 31.2 | |
| Standard Drug | Vancomycin | 1.0 |
| Ciprofloxacin | 0.5 |
The compound demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), while showing limited efficacy against Gram-negative bacteria like E. coli .
Anticancer Activity
The anticancer potential of this compound has been investigated in several in vitro studies. The compound exhibited cytotoxic effects on various cancer cell lines, including breast and liver cancer cells. The following table summarizes findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HepG2 (Liver Cancer) | 15.0 | Cell cycle arrest |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases.
Case Studies
A notable case study involved the administration of this compound in a murine model of inflammation. The results indicated a significant reduction in paw edema compared to control groups, reinforcing its anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
